1-Chloro-2-methylcyclopropane
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Overview
Description
1-Chloro-2-methylcyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a three-membered cyclopropane ring with a chlorine atom and a methyl group attached to it. The molecular formula of this compound is C4H7Cl.
Preparation Methods
1-Chloro-2-methylcyclopropane can be synthesized through various methods. One common synthetic route involves the reaction of an alkene with a carbene. Carbenes are highly reactive species that can add to the double bond of alkenes to form cyclopropane rings. For example, the reaction of 2-methylpropene with dichlorocarbene, generated in situ from chloroform and potassium hydroxide, can yield this compound .
Industrial production methods may involve the use of cation exchange resins to facilitate the reaction between 2-methyl-3-chloropropene and water under controlled conditions .
Chemical Reactions Analysis
1-Chloro-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced products.
Common reagents used in these reactions include potassium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems.
Medicine: Cyclopropane derivatives are explored for their potential pharmacological activities.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylcyclopropane involves its reactivity due to the strained three-membered ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Chloro-2-methylcyclopropane can be compared with other cyclopropane derivatives, such as:
1-Chloro-2-methylcyclopentane: This compound has a five-membered ring instead of a three-membered ring, resulting in different chemical properties and reactivity.
Cyclopropane: The parent compound without any substituents, used as a reference for studying the effects of substituents on the cyclopropane ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.
Properties
IUPAC Name |
1-chloro-2-methylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-3-2-4(3)5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYTYGONQSPCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532130 |
Source
|
Record name | 1-Chloro-2-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91509-08-9 |
Source
|
Record name | 1-Chloro-2-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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